molecular formula C17H13N3O B14342299 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one CAS No. 104458-83-5

5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one

Katalognummer: B14342299
CAS-Nummer: 104458-83-5
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: PGLCUHGDRQLXOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

Medicine:

    Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry:

Wirkmechanismus

The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.

Eigenschaften

CAS-Nummer

104458-83-5

Molekularformel

C17H13N3O

Molekulargewicht

275.30 g/mol

IUPAC-Name

5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H

InChI-Schlüssel

PGLCUHGDRQLXOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.